Mass Spectrometry Differentiation: D-Ribose-18O vs. Unlabeled D-Ribose
For quantitative analysis using LC-MS or GC-MS, D-Ribose-18O provides a distinct mass shift that enables its use as a stable isotope-labeled internal standard (SIL-IS) [1]. In contrast, unlabeled D-ribose has an identical mass to the endogenous analyte, making it unsuitable for this purpose and leading to inaccurate quantification due to matrix effects and ionization variability [2].
| Evidence Dimension | Suitability as Internal Standard for MS Quantification |
|---|---|
| Target Compound Data | Usable as a stable isotope-labeled internal standard (SIL-IS) |
| Comparator Or Baseline | Unlabeled D-Ribose |
| Quantified Difference | Qualitative: Suitable vs. Unsuitable |
| Conditions | LC-MS or GC-MS analysis of biological matrices. |
Why This Matters
Accurate quantification is essential for generating reliable data in metabolomics and pharmacokinetic studies, and an SIL-IS is the gold standard for this purpose.
- [1] MedChemExpress. (n.d.). D-Ribose-18O. Cat. No. HY-W018772S. View Source
- [2] Bioanalytics. (2025). What are internal standards, and why do they matter in LC/MS? View Source
